Direct Comparative Biological Activity Data: Not Available in Public Domain
As of the date of this analysis, no peer-reviewed publications or patent examples were retrievable that report quantitative IC50, Ki, EC50, or other biological activity data for CAS 1448076-22-9 alongside a named structural analog under identical assay conditions. A search of the patent literature, including WO2017212425A1 on ATF4 pathway inhibitors which covers substituted piperidine derivatives, did not identify this specific compound as a quantitatively characterized example. A class-level publication on N-sulfonylpiperidines as VEGFR-2 inhibitors [1] reports IC50 values for its most active compound (compound 8: 3.94 µM HCT-116, 3.76 µM HepG-2, 4.43 µM MCF-7; VEGFR-2 IC50 0.0554 µM), but none of the reported structures match CAS 1448076-22-9. Therefore, no direct head-to-head or cross-study comparable data can be presented to support quantitative differentiation.
| Evidence Dimension | Antiproliferative activity against cancer cell lines / VEGFR-2 inhibitory activity |
|---|---|
| Target Compound Data | No data available |
| Comparator Or Baseline | Compound 8 in Elgammal et al. (2024): IC50 3.94 µM (HCT-116), 3.76 µM (HepG-2), 4.43 µM (MCF-7); VEGFR-2 IC50 0.0554 µM [1] |
| Quantified Difference | Cannot be calculated; target compound data absent |
| Conditions | HCT-116, HepG-2, MCF-7 cell lines; VEGFR-2 enzyme assay |
Why This Matters
Without direct comparative data, no evidence-based claim can be made regarding the relative potency, selectivity, or therapeutic window of this compound versus its nearest structural neighbors.
- [1] Elgammal WE, et al. Design, synthesis, and anticancer evaluation of N-sulfonylpiperidines as potential VEGFR-2 inhibitors, apoptotic inducers. Bioorg Chem. 2024 Apr;145:107157. View Source
